6-Methoxy-2-piperazin-1-yl-quinoline

CNS drug discovery Blood-brain barrier permeability Physicochemical optimization

6-Methoxy-2-piperazin-1-yl-quinoline (CAS 24672-23-9) is a heterocyclic building block combining a quinoline core with a piperazine ring and a methoxy substituent at position With a molecular weight of 243.30 g/mol and molecular formula C₁₄H₁₇N₃O, it belongs to the quinoline-piperazine pharmacophore class that has demonstrated affinity for serotonin (5-HT) receptor subtypes and is widely exploited in neuropsychiatric drug discovery programs. The compound is classified as a GPCR ligand scaffold and CNS-active molecular building block, making it a strategic entry point for generating focused compound libraries targeting neurological disorders.

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
Cat. No. B8610074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-piperazin-1-yl-quinoline
Molecular FormulaC14H17N3O
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2)N3CCNCC3
InChIInChI=1S/C14H17N3O/c1-18-12-3-4-13-11(10-12)2-5-14(16-13)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
InChIKeyCAQRXQFEWPUTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-piperazin-1-yl-quinoline: A Privileged Quinoline-Piperazine Scaffold for CNS Drug Discovery


6-Methoxy-2-piperazin-1-yl-quinoline (CAS 24672-23-9) is a heterocyclic building block combining a quinoline core with a piperazine ring and a methoxy substituent at position 6. With a molecular weight of 243.30 g/mol and molecular formula C₁₄H₁₇N₃O, it belongs to the quinoline-piperazine pharmacophore class that has demonstrated affinity for serotonin (5-HT) receptor subtypes and is widely exploited in neuropsychiatric drug discovery programs [1]. The compound is classified as a GPCR ligand scaffold and CNS-active molecular building block, making it a strategic entry point for generating focused compound libraries targeting neurological disorders .

Why 6-Methoxy-2-piperazin-1-yl-quinoline Cannot Be Simply Swapped for Unsubstituted or Regioisomeric Quinoline-Piperazines


Despite sharing the quinoline-piperazine core with analogs such as 2-(piperazin-1-yl)quinoline (Quipazine) and 6-methoxy-4-(piperazin-1-yl)quinoline, 6-methoxy-2-piperazin-1-yl-quinoline exhibits quantifiably distinct physicochemical properties that directly impact drug-likeness parameters critical to CNS lead optimization. The 6-methoxy substitution and the 2-piperazinyl attachment position create a unique combination of topological polar surface area (TPSA), lipophilicity (XLogP3), and hydrogen bond acceptor count that cannot be replicated by simply interchanging with the des-methoxy analog, the 4-substituted regioisomer, or the N-methylated derivative [1][2]. These differences translate into divergent predicted blood-brain barrier permeability, aqueous solubility, and target engagement profiles—parameters that are decisive in hit-to-lead and lead optimization campaigns for CNS indications [3].

6-Methoxy-2-piperazin-1-yl-quinoline: Evidence-Based Differentiation Metrics for Procurement Decisions


Elevated Topological Polar Surface Area Relative to Des-Methoxy Analog Differentiates CNS Permeability Profile

The 6-methoxy substituent increases the topological polar surface area (TPSA) of the target compound to 37.4 Ų, compared with 28.2 Ų for the des-methoxy analog 2-(piperazin-1-yl)quinoline (Quipazine), representing a 32.6% increase [1][2]. For CNS drug candidates, TPSA values below 60–70 Ų are generally associated with favorable BBB penetration, while values above this threshold predict poor CNS exposure. The intermediate TPSA of 6-methoxy-2-piperazin-1-yl-quinoline (37.4 Ų) positions it in a range that balances CNS permeability with enhanced aqueous solubility compared to the more lipophilic des-methoxy analog [3].

CNS drug discovery Blood-brain barrier permeability Physicochemical optimization

XLogP3 Lipophilicity Advantage Over 4-Substituted Regioisomer for Membrane Permeability Optimization

The XLogP3 value for 6-methoxy-2-piperazin-1-yl-quinoline is 2.0, compared with 1.6 for the 4-substituted regioisomer 6-methoxy-4-(piperazin-1-yl)quinoline, representing a ΔLogP of +0.4 [1][2]. In CNS drug design, optimal LogP values typically range from 2 to 3.5; the 2-substituted isomer's higher lipophilicity (2.0) places it closer to the ideal CNS-permeant range compared to the 4-substituted isomer (1.6), which trends toward suboptimal permeability and increased susceptibility to P-glycoprotein efflux [3].

Lipophilicity Membrane permeability Regioisomeric differentiation

Preserved Free Piperazine NH Donor Differentiates from N-Methylated Analog for Hydrogen-Bond-Mediated Target Interactions

6-Methoxy-2-piperazin-1-yl-quinoline retains one hydrogen bond donor (HBD = 1) due to the free secondary amine on the piperazine ring, whereas its N-methylated analog 6-methoxy-2-(4-methylpiperazin-1-yl)quinoline has HBD = 0 [1][2]. This difference is critical because the piperazine NH frequently serves as a key hydrogen bond donor in interactions with aspartate residues (e.g., D3.32) in aminergic GPCR binding pockets. The N-methyl substitution abolishes this donor capacity, fundamentally altering the pharmacophore and rendering the N-methyl analog unsuitable as a direct replacement in SAR studies targeting serotonin and dopamine receptor families [3].

Hydrogen bond donor GPCR binding Structure-activity relationship

Patent-Covered 5-HT6 Receptor Ligand Scaffold Provides Freedom-to-Operate Advantage in CNS Programs

6-Methoxy-2-piperazin-1-yl-quinoline falls within the generic Markush structure of US Patent 7,439,243 (Glaxo Group Ltd.), which claims quinoline compounds of formula (I) with R3–R5 substituents including C1-6 alkoxy groups (covering the 6-methoxy substituent) as 5-HT6 receptor ligands for CNS disorders [1]. This patent coverage provides a documented intellectual property anchor that differentiates it from non-patented quinoline-piperazine analogs, offering procurement teams a defined legal landscape for compound sourcing and library design. The 5-HT6 receptor is a validated target for cognitive enhancement in Alzheimer's disease and schizophrenia, and the quinoline-piperazine scaffold has demonstrated Ki values as low as 3 nM at 5-HT6R in close structural analogs [2].

5-HT6 receptor Intellectual property CNS disorders

Increased Hydrogen Bond Acceptor Capacity Relative to Quipazine Enhances Polar Target Engagement Potential

The target compound possesses 4 hydrogen bond acceptors (HBA = 4) compared with 3 hydrogen bond acceptors (HBA = 3) for the des-methoxy analog 2-(piperazin-1-yl)quinoline (Quipazine), representing a 33% increase in HBA capacity derived from the additional methoxy oxygen [1][2]. This additional acceptor site expands the compound's capacity for polar interactions with target proteins, which is particularly relevant for engaging polar residues in enzyme active sites (e.g., MAO-B) or receptor orthosteric pockets where directional hydrogen bonding governs binding specificity [3].

Hydrogen bond acceptor Target engagement Medicinal chemistry optimization

Optimal Application Scenarios for 6-Methoxy-2-piperazin-1-yl-quinoline Based on Quantified Differentiation Evidence


CNS Lead Optimization Programs Requiring Balanced BBB Permeability and Aqueous Solubility

Medicinal chemistry teams optimizing CNS drug candidates can select 6-methoxy-2-piperazin-1-yl-quinoline when the program requires a TPSA of approximately 37.4 Ų—intermediate between highly permeable scaffolds (TPSA ~28 Ų, e.g., Quipazine) and poorly permeable ones (TPSA >60 Ų). This balanced profile supports the CNS MPO desirability score, as the compound's TPSA remains below the 60 Ų threshold predictive of poor brain exposure while providing sufficient polarity (ΔTPSA = +9.2 Ų vs. Quipazine) to improve aqueous solubility relative to the des-methoxy lead [1][2]. This scenario is particularly relevant for neurodegenerative disease targets such as MAO-B, where the 6-methoxy-2-piperazinyl-quinoline scaffold has demonstrated computationally predicted favorable ADMET profiles [3].

5-HT6 Receptor-Focused Library Synthesis with Documented Intellectual Property Position

Research groups building compound libraries targeting the 5-HT6 receptor for cognitive disorder indications can use 6-methoxy-2-piperazin-1-yl-quinoline as a core scaffold, leveraging its coverage under US Patent 7,439,243 and the demonstrated 5-HT6R affinity (Ki = 3 nM) of structurally related piperazinyl-quinoline analogs [1][2]. The free piperazine NH (HBD = 1) is essential for maintaining the conserved Asp3.32 interaction characteristic of aminergic GPCR binding, making this scaffold directly suitable for SAR expansion at the quinoline 3-, 4-, and 8-positions without loss of the core pharmacophore [3].

Structure-Based Drug Design Requiring Methoxy-Directed Polar Contacts

Computational chemistry and structural biology groups pursuing structure-based design against targets with hydrogen-bond-rich binding pockets (e.g., MAO-B, kinases, GPCRs) benefit from the compound's HBA count of 4, which provides an additional hydrogen bond acceptor vector from the 6-methoxy oxygen that is absent in Quipazine (HBA = 3) [1][2]. This additional acceptor enables the exploration of methoxy-to-residue polar contacts (e.g., with tyrosine or serine side chains) that can enhance binding specificity and residence time, as evidenced by molecular dynamics simulations of the closely related 6-methoxy-2-(4-phenylpiperazin-1-yl)quinoline (Compound PA001) demonstrating stable interactions with key MAO-B active site residues [3].

Comparative Physicochemical Screening for Hit Triage When Membrane Permeability Is Rate-Limiting

In hit triage campaigns where cellular permeability is the primary bottleneck, 6-methoxy-2-piperazin-1-yl-quinoline (XLogP3 = 2.0) offers a quantifiable lipophilicity advantage over the 4-substituted regioisomer (XLogP3 = 1.6), translating to an approximately 2.5-fold higher predicted membrane partitioning [1][2]. This makes the 2-substituted isomer the preferred choice when intracellular target engagement or oral absorption is required, while the 4-substituted isomer may be reserved for programs targeting extracellular receptors or where lower lipophilicity is desired to minimize off-target binding and metabolic clearance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-2-piperazin-1-yl-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.